REACTION_CXSMILES
|
[C:1]([C:6]1[CH:11]=[CH:10][C:9]([CH:12]=[C:13]([CH3:16])[CH:14]=[O:15])=[CH:8][CH:7]=1)([CH2:4][CH3:5])([CH3:3])[CH3:2].[OH-].[Ca+2].[OH-].[H][H]>[Pd]>[C:1]([C:6]1[CH:7]=[CH:8][C:9]([CH2:12][CH:13]([CH3:16])[CH:14]=[O:15])=[CH:10][CH:11]=1)([CH2:4][CH3:5])([CH3:2])[CH3:3] |f:1.2.3|
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Name
|
|
Quantity
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110 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(CC)C1=CC=C(C=C1)C=C(C=O)C
|
Name
|
|
Quantity
|
0.39 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Name
|
|
Quantity
|
4.75 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
is flushed with nitrogen
|
Type
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ADDITION
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Details
|
a solution of 7.6 ml of water in 285 ml of methanol is added
|
Type
|
FILTRATION
|
Details
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The catalyst is filtered the filtrate
|
Type
|
CUSTOM
|
Details
|
is evaporated
|
Type
|
DISTILLATION
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Details
|
the residue is distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(CC)C1=CC=C(C=C1)CC(C=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |